Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound with a complex structure. Let’s break it down:
Methyl group (CH₃): Attached to the pyrimidine ring, this substituent enhances the compound’s lipophilicity and influences its pharmacokinetics.
Acetyl group (COCH₃): Positioned at the 6th position, it contributes to the compound’s reactivity and stability.
3,4-dimethoxyphenyl group: This aromatic moiety provides additional chemical diversity and may impact biological activity.
Tetrazolo[1,5-a]pyrimidine ring: The central scaffold, formed by fusion of a tetrazole ring and a pyrimidine ring, is crucial for its biological properties.
Preparation Methods
The synthesis of Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate involves several steps. One efficient method is as follows:
Chalcone Synthesis:
Chemical Reactions Analysis
Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate may undergo various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group (acetyl) may occur.
Substitution: The phenyl and methoxy groups are potential sites for substitution.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and metal catalysts may be involved.
Major Products: These reactions yield derivatives with altered functional groups and properties.
Scientific Research Applications
Antibacterial: Investigate its potential as an antibacterial agent.
Antitumor: Explore its effects on cancer cells.
Antioxidant: Assess its ability to counter oxidative stress.
Neuroprotective: Study its impact on acetylcholinesterase (AchE) activity.
Mechanism of Action
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements.
Similar Compounds: Explore related pyrazolines, pyrimidines, and tetrazoles.
Properties
Molecular Formula |
C16H17N5O5 |
---|---|
Molecular Weight |
359.34 g/mol |
IUPAC Name |
methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N5O5/c1-8(22)12-13(15(23)26-4)17-16-18-19-20-21(16)14(12)9-5-6-10(24-2)11(7-9)25-3/h5-7,14H,1-4H3,(H,17,18,20) |
InChI Key |
RKGRDZVWXTWPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=NN=NN2C1C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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